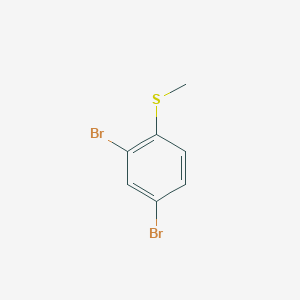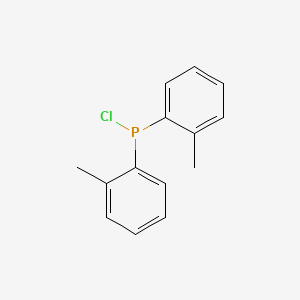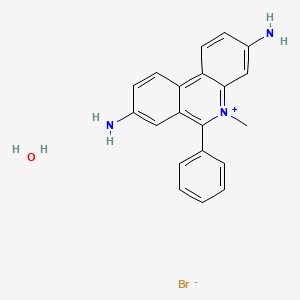
Nickel(2+);5,10,15,20-tetrakis(4-methoxyphenyl)porphyrin-22,24-diide
Übersicht
Beschreibung
Nickel(2+);5,10,15,20-tetrakis(4-methoxyphenyl)porphyrin-22,24-diide is a metalloporphyrin complex where a nickel ion is coordinated to a porphyrin ring substituted with four methoxyphenyl groups. This compound is known for its unique photophysical and electrochemical properties, making it a valuable material in various scientific and industrial applications .
Wirkmechanismus
Target of Action
Nickel(II) tetramethoxyphenylporphyrin is a metalloporphyrin compound Metalloporphyrins are known to interact with various biological targets due to their unique optical, electrochemical, and catalytic properties .
Mode of Action
It’s known that this compound can serve as a catalyst for various oxidation reactions, such as the epoxidation of alkenes and hydroxylation of alkanes . This suggests that it may interact with its targets by facilitating or enhancing these types of chemical reactions.
Biochemical Pathways
Given its catalytic properties, it’s plausible that this compound could influence various biochemical pathways involving oxidation reactions .
Result of Action
Given its role as a catalyst in oxidation reactions, it’s likely that this compound could influence cellular processes that involve these types of reactions .
Action Environment
The action of Nickel(II) tetramethoxyphenylporphyrin can be influenced by various environmental factors. For instance, one study showed that Nickel(II) tetramethoxyphenylporphyrin can be synthesized directly on a gold (111) surface under ultrahigh vacuum (UHV) conditions . This suggests that the compound’s action, efficacy, and stability could be influenced by factors such as the presence of certain surfaces or specific environmental conditions .
Biochemische Analyse
Biochemical Properties
Nickel(II) tetramethoxyphenylporphyrin can interact with various enzymes, proteins, and other biomolecules. It can serve as a catalyst for various oxidation reactions, such as the epoxidation of alkenes and hydroxylation of alkanes . The nature of these interactions is primarily catalytic, with Nickel(II) tetramethoxyphenylporphyrin facilitating the biochemical reactions.
Cellular Effects
Nickel(II) tetramethoxyphenylporphyrin can have significant effects on various types of cells and cellular processes. For instance, it has been found that nickel ions can influence cell function by interacting with certain proteins involved in cell signaling pathways
Molecular Mechanism
The molecular mechanism of Nickel(II) tetramethoxyphenylporphyrin involves its interaction with biomolecules and its role in catalyzing biochemical reactions. It can bind to certain enzymes and proteins, potentially influencing their activity
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Nickel(2+);5,10,15,20-tetrakis(4-methoxyphenyl)porphyrin-22,24-diide typically involves the reaction of 5,10,15,20-tetrakis(4-methoxyphenyl)porphyrin with a nickel salt, such as nickel(II) acetate, in the presence of a suitable solvent like chloroform or dichloromethane. The reaction is often carried out under reflux conditions to ensure complete metallation of the porphyrin ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: Nickel(2+);5,10,15,20-tetrakis(4-methoxyphenyl)porphyrin-22,24-diide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nickel(III) species.
Reduction: It can be reduced back to the nickel(II) state.
Substitution: Ligands coordinated to the nickel center can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or hydrazine are often used.
Substitution: Ligand exchange reactions can be facilitated by using coordinating solvents or additional ligands like ammonia.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nickel(III) porphyrin complexes, while reduction typically regenerates the nickel(II) porphyrin .
Wissenschaftliche Forschungsanwendungen
Nickel(2+);5,10,15,20-tetrakis(4-methoxyphenyl)porphyrin-22,24-diide has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including oxidation and reduction processes.
Medicine: Its photophysical properties are exploited in photodynamic therapy for cancer treatment.
Industry: The compound is used in the development of sensors and as a component in photovoltaic devices.
Vergleich Mit ähnlichen Verbindungen
5,10,15,20-tetrakis(4-methoxyphenyl)porphyrin: The parent porphyrin without the nickel ion.
5,10,15,20-tetrakis(4-hydroxyphenyl)porphyrin: A similar porphyrin with hydroxyl groups instead of methoxy groups.
5,10,15,20-tetrakis(4-methoxycarbonylphenyl)porphyrin: A porphyrin with methoxycarbonyl groups.
Uniqueness: Nickel(2+);5,10,15,20-tetrakis(4-methoxyphenyl)porphyrin-22,24-diide is unique due to the presence of the nickel ion, which imparts distinct redox and catalytic properties. The methoxy groups on the phenyl rings also influence the compound’s electronic properties, making it different from other porphyrins with different substituents .
Eigenschaften
IUPAC Name |
nickel(2+);5,10,15,20-tetrakis(4-methoxyphenyl)porphyrin-22,24-diide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H36N4O4.Ni/c1-53-33-13-5-29(6-14-33)45-37-21-23-39(49-37)46(30-7-15-34(54-2)16-8-30)41-25-27-43(51-41)48(32-11-19-36(56-4)20-12-32)44-28-26-42(52-44)47(40-24-22-38(45)50-40)31-9-17-35(55-3)18-10-31;/h5-28H,1-4H3;/q-2;+2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIHHBQHMISDZOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=C(C=C7)OC)C8=CC=C(C=C8)OC)C=C4)C9=CC=C(C=C9)OC)[N-]3.[Ni+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H36N4NiO4 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
791.5 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-[2-(6-hydroxyhexanoyloxy)ethoxy]ethyl 6-hydroxyhexanoate](/img/structure/B3068312.png)
![N,N'-bis[(2-diphenylphosphanylphenyl)methyl]-1,2-diphenylethane-1,2-diamine](/img/structure/B3068315.png)


![1-[2,2-Bis(2-methylpropoxymethyl)butoxy]propan-2-amine](/img/structure/B3068333.png)

![[2-(N,N-Dimethylamino)phenyl]di-t-butylphosphine](/img/structure/B3068362.png)

![(R)-2-[(Diphenylphosphino)methyl]pyrrolidine](/img/structure/B3068371.png)
